(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine
Brand Name: Vulcanchem
CAS No.: 669713-91-1
VCID: VC1989787
InChI: InChI=1S/C19H24N2/c1-20-19(15-21-13-5-6-14-21)18-11-9-17(10-12-18)16-7-3-2-4-8-16/h2-4,7-12,19-20H,5-6,13-15H2,1H3
SMILES: CNC(CN1CCCC1)C2=CC=C(C=C2)C3=CC=CC=C3
Molecular Formula: C19H24N2
Molecular Weight: 280.4 g/mol

(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine

CAS No.: 669713-91-1

Cat. No.: VC1989787

Molecular Formula: C19H24N2

Molecular Weight: 280.4 g/mol

* For research use only. Not for human or veterinary use.

(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine - 669713-91-1

Specification

CAS No. 669713-91-1
Molecular Formula C19H24N2
Molecular Weight 280.4 g/mol
IUPAC Name N-methyl-1-(4-phenylphenyl)-2-pyrrolidin-1-ylethanamine
Standard InChI InChI=1S/C19H24N2/c1-20-19(15-21-13-5-6-14-21)18-11-9-17(10-12-18)16-7-3-2-4-8-16/h2-4,7-12,19-20H,5-6,13-15H2,1H3
Standard InChI Key CFHKBGMDNLXECQ-UHFFFAOYSA-N
SMILES CNC(CN1CCCC1)C2=CC=C(C=C2)C3=CC=CC=C3
Canonical SMILES CNC(CN1CCCC1)C2=CC=C(C=C2)C3=CC=CC=C3

Introduction

Chemical Identity and Properties

(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine is a synthetic organic compound with the CAS registry number 669713-91-1 . This compound possesses a complex structure combining aromatic and heterocyclic components, specifically a biphenyl group (two connected phenyl rings) with a side chain containing both a methyl-substituted amine and a pyrrolidine ring.

Molecular Characteristics

The compound exhibits specific physicochemical properties that define its behavior in chemical reactions and biological systems.

PropertyValue
Molecular FormulaC19H24N2
Molecular Weight280.4 g/mol
Exact Molecular Weight280.19412
CAS Number669713-91-1
Polar Surface Area (PSA)15.27

Table 1: Basic molecular characteristics of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine

Structural Features

The compound contains several key structural features that contribute to its chemical reactivity and potential biological activities:

  • Biphenyl core: Provides structural rigidity and aromatic character

  • Pyrrolidine ring: A five-membered nitrogen-containing heterocycle

  • Secondary amine group (methyl-amine): Offers hydrogen bonding capacity

  • Flexible ethyl linker: Connects the rigid aromatic system to the heterocyclic portion

The presence of both hydrophobic regions (biphenyl) and hydrophilic areas (amine groups) gives the molecule amphiphilic properties, potentially enabling interactions with diverse biological targets.

SupplierCatalog NumberPurityPackage SizePrice (as of 2024)
abcrAB16963298%250 mg€469.00
abcrAB16963298%1 g€1090.60
eNovation ChemicalsY123643598%250 mg$505
eNovation ChemicalsY123643598%1 g$1125
1PlusChem1P00653S98%250 mg$327.00
1PlusChem1P00653S98%1 g$786.00
A2B Chem LLCAC8575298%250 mg$287.00
A2B Chem LLCAC8575298%1 g$680.00

Table 2: Commercial availability of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine across suppliers

Product Specifications

The compound is typically supplied as a solid with high purity levels (≥95-98%), suitable for research and synthetic chemistry applications. Most suppliers provide analytical data including NMR, mass spectrometry, and HPLC purity analysis .

Related Compounds and Comparative Analysis

Understanding (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine in the context of related compounds provides valuable insights into its potential applications and properties.

Structurally Similar Compounds

Several compounds share structural similarities with (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine:

  • PSNCBAM-1 (1-(4-chlorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridin-2-yl)phenyl)urea): A cannabinoid receptor 1 (CB1) allosteric modulator with anorectic effects

  • Pyrimidinyl biphenylureas: A class of compounds showing biased agonism at CB1 receptors

The search results indicate that compounds with similar structural features, particularly those containing biphenyl groups and nitrogen heterocycles like pyrrolidine, have been investigated as modulators of various biological targets.

CompoundTargetActivityReference
PSNCBAM-1CB1 receptorAntagonist/NAM
Pyrimidinyl biphenylureas (compound 8d)CB1 receptorPositive allosteric modulator
(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amineVarious (hypothesized)Antibacterial, antifungal, anticancer

Table 3: Comparative biological activities of related compounds

Chemical Reactivity and Applications in Synthesis

(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine serves as an important building block in synthetic chemistry, particularly in the development of more complex molecules.

Role as a Synthetic Precursor

The compound functions as a valuable precursor in the synthesis of more complex derivatives, particularly those requiring a biphenyl scaffold with an amine-containing side chain . Its reactive amine groups allow for further functionalization through numerous chemical transformations, including:

  • Acylation or alkylation at the amine positions

  • Formation of amides or carbamates

  • Coupling reactions to introduce additional functional groups

  • Integration into heterocyclic systems

Applications in Medicinal Chemistry

In medicinal chemistry, (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine may serve as a useful intermediate in the synthesis of potential therapeutic agents. The biphenyl group is a common pharmacophore in many pharmaceuticals, while the pyrrolidine ring is found in numerous bioactive compounds .

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